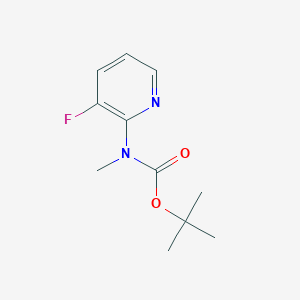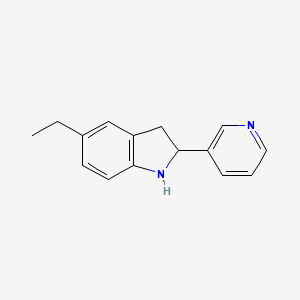
tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo: es un compuesto químico con la fórmula molecular C11H15FN2O2 . Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología y medicina. El compuesto se caracteriza por la presencia de un grupo terc-butilo, una porción fluoropiridinilo y un grupo metilcarbamato, que contribuyen a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo típicamente involucra la reacción de 3-fluoropiridina con isocianato de terc-butilo y metilamina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El proceso se puede resumir de la siguiente manera:
Paso 1: La 3-fluoropiridina reacciona con isocianato de terc-butilo en presencia de un catalizador adecuado.
Paso 2: El producto intermedio se trata luego con metilamina para formar N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo.
Métodos de producción industrial
En entornos industriales, la producción de N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo involucra la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. El proceso incluye:
Preparación de materias primas: Asegurando la pureza de la 3-fluoropiridina, el isocianato de terc-butilo y la metilamina.
Control de la reacción: Monitoreando la temperatura, la presión y el tiempo de reacción para maximizar la formación del producto.
Purificación: Utilizando técnicas como la cristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El átomo de flúor en el anillo de piridina se puede sustituir con otros nucleófilos bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de derivados oxidados del carbamato.
Reducción: Formación de derivados de carbamato reducidos.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
El N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Investigado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de agroquímicos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. La presencia de la porción fluoropiridinilo mejora su afinidad de unión y especificidad hacia ciertos objetivos .
Comparación Con Compuestos Similares
Compuestos similares
- Bis((3-fluoropiridin-2-il)metil)carbamato de terc-butilo
- (4-metilpiridin-2-il)carbamato de terc-butilo
- (2-piperidin-3-iletil)carbamato de terc-butilo
Singularidad
El N-(3-fluoropiridin-2-il)-N-metilcarbamato de terc-butilo es único debido a la presencia de ambos grupos fluoropiridinilo y metilcarbamato, que confieren propiedades químicas y biológicas distintas. Su estructura permite interacciones específicas con objetivos moleculares, lo que lo hace valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H15FN2O2 |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14(4)9-8(12)6-5-7-13-9/h5-7H,1-4H3 |
Clave InChI |
LMSFQJGSZQWWFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=C(C=CC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)



![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)


